molecular formula C9H14F3N B13330406 5-(Trifluoromethyl)spiro[2.5]octan-1-amine

5-(Trifluoromethyl)spiro[2.5]octan-1-amine

Cat. No.: B13330406
M. Wt: 193.21 g/mol
InChI Key: GNSFSQRUOKSVSP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)spiro[2.5]octan-1-amine is a spirocyclic amine featuring a trifluoromethyl (-CF₃) group at the 5-position of the bicyclic scaffold. The spiro[2.5]octane core consists of a fused cyclopropane and cyclohexane ring system, with the amine group at position 1. The trifluoromethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

IUPAC Name

7-(trifluoromethyl)spiro[2.5]octan-2-amine

InChI

InChI=1S/C9H14F3N/c10-9(11,12)6-2-1-3-8(4-6)5-7(8)13/h6-7H,1-5,13H2

InChI Key

GNSFSQRUOKSVSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)CC2N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)spiro[2.5]octan-1-amine can be achieved through several methods. One common approach involves the trifluoromethylation of secondary amines using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)spiro[2.5]octan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(Trifluoromethyl)spiro[2.5]octan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)spiro[2.5]octan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Trifluoromethyl vs. Fluorine : The -CF₃ group is bulkier and more electron-withdrawing than -F, which may reduce basicity of the amine (lower pKa) and increase lipophilicity (higher logP) .
  • Trifluoromethyl vs.

Physicochemical Properties

  • Molecular Weight : The trifluoromethyl analog is estimated to have a MW of ~180 (free base), higher than fluoro (143.20) or oxa (127.18) variants.
  • Melting Point : Hydrochloride salts (e.g., CAS 17202-91-4) typically exhibit higher melting points due to ionic interactions .

Biological Activity

5-(Trifluoromethyl)spiro[2.5]octan-1-amine is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Structural Formula

The structural representation can be summarized as follows:

ComponentDescription
Chemical FormulaC₉H₁₂F₃N
Molecular Weight201.19 g/mol
StructureSpirocyclic amine with trifluoromethyl substituent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes.

  • Receptor Binding : The compound acts as a ligand, modulating the activity of various receptors, which may lead to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
  • Enzyme Inhibition : Recent studies have indicated that derivatives of this compound can serve as potent inhibitors for enzymes such as monoacylglycerol lipase (MAGL), showcasing a different binding mode that involves critical amino acids like Arg57 and His121 .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Investigations have shown that spiro compounds exhibit significant antimicrobial properties, potentially making them suitable for developing new antibiotics.
  • Anticancer Properties : The compound has been studied for its ability to induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the spirocyclic framework significantly influence biological activity. For instance, variations in the trifluoromethyl group or the amine substituents can enhance receptor selectivity and potency.

ModificationEffect on Activity
Increased lipophilicityEnhanced cellular uptake
Altered amine structureImproved receptor binding affinity

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on TRPM8 Antagonism : A recent study demonstrated that related spiro compounds exhibit antagonistic activity against TRPM8 channels, crucial for cold sensation and pain perception .
    • IC50 Values : The IC50 value for one analogue was reported at 20 ± 2 nM, indicating high potency.
  • Oxygenation Reactions : Research into the oxidative reactivity of spiro[2.5]octanes showed selective hydroxylation at specific C–H bonds, which could lead to novel derivatives with enhanced biological properties .
  • Synthesis of Novel Derivatives : Efforts to synthesize new spiro derivatives have resulted in compounds with potent MAGL inhibitory activity, suggesting therapeutic potential in pain management and inflammation .

Q & A

Q. Why might NMR spectra show inconsistencies in spirocyclic compound characterization?

  • Methodological Answer : Dynamic effects (e.g., ring puckering) can cause signal splitting. Use variable-temperature NMR to resolve overlapping peaks. For CF₃ groups, ¹⁹F NMR provides additional clarity .

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